molecular formula C9H9ClF2O2 B13594730 (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol

Katalognummer: B13594730
Molekulargewicht: 222.61 g/mol
InChI-Schlüssel: COYIWNMSVIWRGS-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-(difluoromethoxy)benzene.

    Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the ethan-1-ol moiety.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde or 5-chloro-2-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(difluoromethoxy)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of chlorine and difluoromethoxy groups enhances its chemical stability and reactivity, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.

    5-Chloro-2-(difluoromethoxy)benzene: The parent compound without the ethan-1-ol moiety.

    1-(5-Chloro-2-methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and difluoromethoxy groups

Eigenschaften

Molekularformel

C9H9ClF2O2

Molekulargewicht

222.61 g/mol

IUPAC-Name

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3/t5-/m0/s1

InChI-Schlüssel

COYIWNMSVIWRGS-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)O

Kanonische SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.